molecular formula C9H13Cl2N3 B1486026 2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride CAS No. 2203070-53-3

2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride

Cat. No.: B1486026
CAS No.: 2203070-53-3
M. Wt: 234.12 g/mol
InChI Key: FQOFUXUJXDHZRK-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their diverse biological activities and are often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-chloropyrazine and 4-piperidinyl chloride.

  • Reaction Conditions: The reaction is carried out under specific conditions, including temperature, pressure, and the presence of a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

  • Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various reagents, such as halides and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride has a wide range of scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It is employed in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.

  • Medicine: The compound is explored for its medicinal properties, including its potential use in drug development and as a lead compound for new pharmaceuticals.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Chloro-6-(4-piperidinyl)pyrazine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrazine derivatives, such as 2-chloropyrazine and 4-piperidinyl chloride, are structurally related to this compound.

  • Uniqueness: The presence of the 4-piperidinyl group in the compound contributes to its distinct chemical and biological properties, making it unique compared to other pyrazine derivatives.

Properties

IUPAC Name

2-chloro-6-piperidin-4-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c10-9-6-12-5-8(13-9)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOFUXUJXDHZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC(=N2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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